rac-trans 3'-Acetylthiomethyl Nicotine
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Overview
Description
rac-trans 3’-Acetylthiomethyl Nicotine: is a synthetic compound that belongs to the class of nicotine derivatives. It is known for its potent agonistic activity on nicotinic acetylcholine receptors, making it a subject of interest in various fields of scientific research.
Preparation Methods
The preparation of rac-trans 3’-Acetylthiomethyl Nicotine involves synthetic routes that typically include the acetylation of thiomethyl nicotine. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
rac-trans 3’-Acetylthiomethyl Nicotine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its corresponding thiol derivative.
Substitution: Various nucleophiles can substitute the acetyl group, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .
Scientific Research Applications
rac-trans 3’-Acetylthiomethyl Nicotine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nicotine derivatives and their interactions with various reagents.
Biology: The compound is utilized in research focused on nicotinic acetylcholine receptors, helping to understand their role in cellular signaling.
Medicine: Potential therapeutic applications are being explored, particularly in the context of neurodegenerative diseases and addiction treatment.
Industry: It is used in the development of new materials and chemicals, leveraging its unique chemical properties .
Mechanism of Action
The mechanism of action of rac-trans 3’-Acetylthiomethyl Nicotine involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, it modulates their activity, leading to changes in cellular signaling pathways. This interaction can influence various physiological processes, including neurotransmission and muscle contraction .
Comparison with Similar Compounds
rac-trans 3’-Acetylthiomethyl Nicotine can be compared with other nicotine derivatives such as:
Nicotine: The parent compound, known for its widespread use and addictive properties.
Nicotinic Acid: A derivative used in the treatment of hyperlipidemia.
Nicotinamide: A form of vitamin B3 with various therapeutic applications. The uniqueness of rac-trans 3’-Acetylthiomethyl Nicotine lies in its specific acetylthiomethyl group, which imparts distinct chemical and biological properties compared to other nicotine derivatives
Properties
IUPAC Name |
S-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl] ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10(16)17-9-12-5-7-15(2)13(12)11-4-3-6-14-8-11/h3-4,6,8,12-13H,5,7,9H2,1-2H3/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZCQHJDMWOPPV-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCN(C1C2=CN=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@H]1CCN([C@@H]1C2=CN=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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